2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique structure combining a thieno ring with an oxazinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the reaction of 2-aminothiophenol with benzoyl chloride to form an intermediate, which is then cyclized to produce the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its reactivity or biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for developing new drugs.
Mechanism of Action
The mechanism by which 2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4H-benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazinone moiety but differ in the aromatic ring structure.
Thieno[2,3-d][1,3]oxazin-4-ones: These compounds have a similar thieno ring but may have different substituents or additional functional groups.
Uniqueness
2,5-Diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the combination of its thieno and oxazinone rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .
Properties
Molecular Formula |
C18H11NO2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2,5-diphenylthieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C18H11NO2S/c20-18-15-14(12-7-3-1-4-8-12)11-22-17(15)19-16(21-18)13-9-5-2-6-10-13/h1-11H |
InChI Key |
GSCYIBYSECKRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.